

Physicochemical Properties of 4-(3-Fluorophenoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)aniline

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Abstract

This technical guide provides a concise overview of the known physicochemical properties of the aromatic amine **4-(3-Fluorophenoxy)aniline**. As a molecule of interest in medicinal chemistry and materials science, understanding its fundamental characteristics is crucial for predicting its behavior in various systems, including biological assays and formulation studies. This document summarizes key identifiers, computed properties, and standard experimental protocols for the determination of its core physicochemical parameters. While experimental data for certain properties of this specific molecule are not readily available in public literature, this guide furnishes the methodologies for their empirical determination.

Introduction

4-(3-Fluorophenoxy)aniline is a diaryl ether derivative containing a fluorine substituent, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. The phenoxy-aniline scaffold is present in a variety of biologically active compounds. A thorough characterization of its physicochemical properties, such as lipophilicity, acidity, and solubility, is a prerequisite for any drug discovery or material science endeavor. This document serves as a centralized resource for this critical information.

Molecular Structure and Identifiers

The structural representation and key identifiers for **4-(3-Fluorophenoxy)aniline** are presented below.

- IUPAC Name: **4-(3-fluorophenoxy)aniline**[\[1\]](#)
- CAS Number: 307308-62-9[\[1\]](#)
- Molecular Formula: C₁₂H₁₀FNO[\[1\]](#)
- SMILES: C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N[\[1\]](#)
- InChIKey: OHACTALIXWVZFF-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **4-(3-Fluorophenoxy)aniline**. It is important to note that while some properties have been computationally predicted, experimental values for several key parameters are not widely reported in the scientific literature.

Property	Value	Data Type	Source
Molecular Weight	203.21 g/mol	Computed	PubChem [1]
Monoisotopic Mass	203.074642105 Da	Computed	PubChem [1]
XlogP	3.0	Predicted	PubChemLite [2]
Melting Point	Not available	Experimental	-
Boiling Point	Not available	Experimental	-
pKa (basic)	Not available	Experimental	-
Aqueous Solubility	Not available	Experimental	-

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of **4-(3-Fluorophenoxy)aniline**, standard laboratory procedures can be employed. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

- Methodology: Capillary Melting Point Determination
 - A small, dry sample of **4-(3-Fluorophenoxy)aniline** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

- Methodology: HPLC-based logP Determination
 - A reversed-phase high-performance liquid chromatography (RP-HPLC) system is equilibrated with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
 - A set of standard compounds with known logP values are injected to create a calibration curve by plotting the logarithm of their retention factors (k) against their known logP values.

- A solution of **4-(3-Fluorophenoxy)aniline** is injected under the same chromatographic conditions.
- The retention time of the compound is used to calculate its retention factor, and its logP is subsequently determined from the calibration curve.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. For an aniline derivative, the pKa of its conjugate acid is typically determined.

- Methodology: Potentiometric Titration
 - A precise amount of **4-(3-Fluorophenoxy)aniline** is dissolved in a suitable solvent mixture (e.g., water/methanol).
 - The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
 - A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution using a burette.
 - The pH of the solution is recorded after each addition of the titrant.
 - The equivalence point of the titration is determined from the resulting titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the compound is protonated.

Determination of Aqueous Solubility

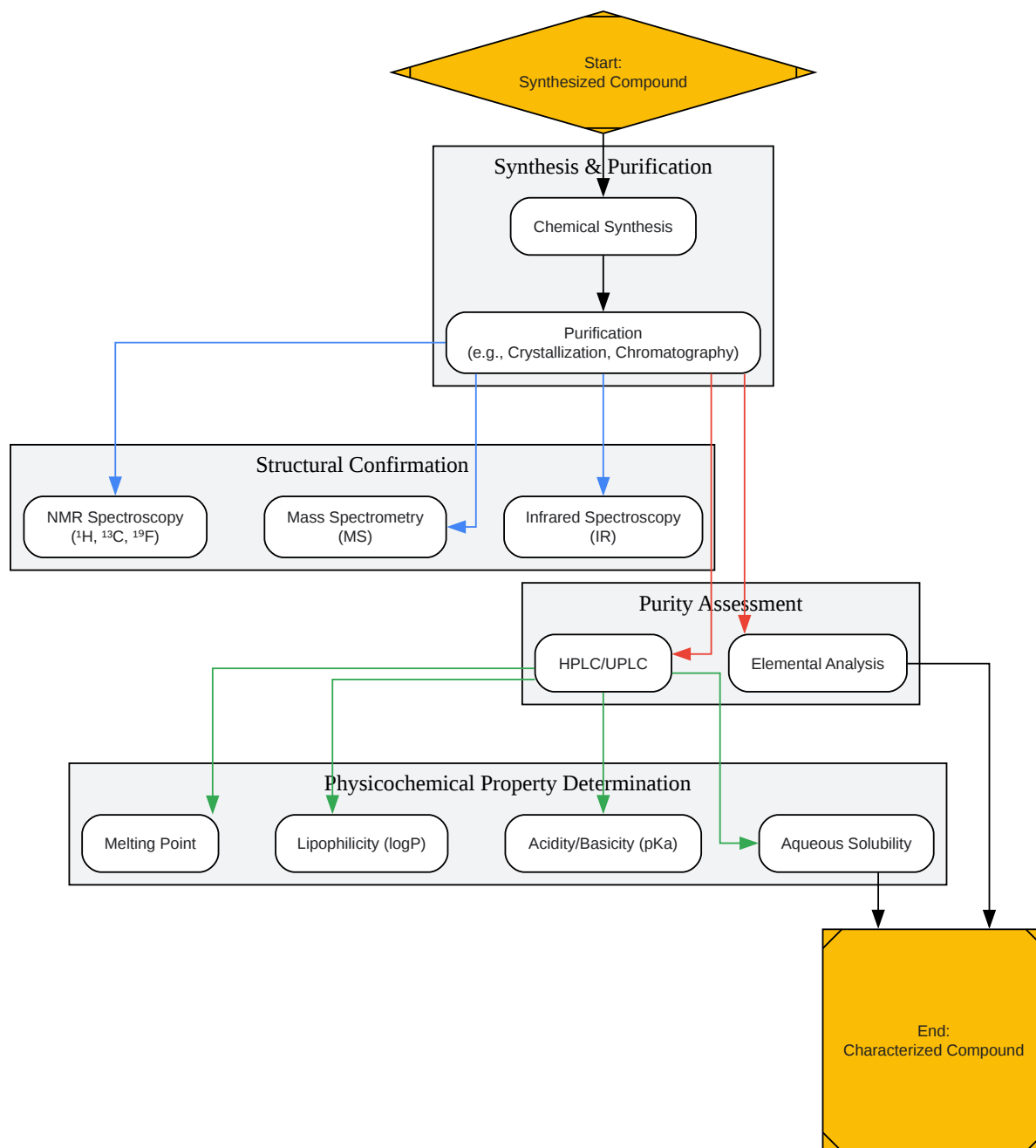
Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

- Methodology: Shake-Flask Method
 - An excess amount of solid **4-(3-Fluorophenoxy)aniline** is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

- The resulting suspension is agitated (e.g., using a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to separate the undissolved solid.
- The concentration of **4-(3-Fluorophenoxy)aniline** in the clear aqueous phase is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the equilibrium solubility.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like **4-(3-Fluorophenoxy)aniline**.



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Physicochemical characterization workflow.

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References

- 1. 4-(3-Fluorophenoxy)aniline | C₁₂H₁₀FNO | CID 15453825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(3-fluorophenoxy)aniline (C₁₂H₁₀FNO) [pubchemlite.lcsb.uni.lu]
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